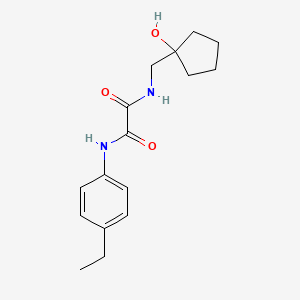

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

説明

特性

IUPAC Name |

N'-(4-ethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-2-12-5-7-13(8-6-12)18-15(20)14(19)17-11-16(21)9-3-4-10-16/h5-8,21H,2-4,9-11H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJHTURFIOXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with (1-hydroxycyclopentyl)methylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N1-(4-chlorophenyl)-N2-((1-hydroxycyclopentyl)methyl)methanesulfonamide

- N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness can translate into specific biological activities and applications that may not be observed with similar compounds.

生物活性

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic organic compound with promising biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with (1-hydroxycyclopentyl)methylamine. The reaction conditions often include solvents like dichloromethane and bases such as triethylamine to facilitate the process.

Chemical Structure:

- IUPAC Name: N'-(4-ethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide

- Molecular Formula: C16H22N2O3

- InChI Key: ZHYJHTURFIOXHN-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could make it a candidate for treating inflammatory diseases. Mechanistic studies suggest that it may modulate signaling pathways related to inflammation.

Antitumor Activity

In vivo studies have demonstrated that N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can induce apoptosis in cancer cells. For example, a study on hybrid molecules containing similar structures showed significant reductions in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, indicating potential as a chemotherapeutic agent .

The biological effects of N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide are likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may bind to enzymes involved in inflammatory responses or cancer cell proliferation, altering their activity.

- Receptor Interaction: It may interact with cell surface receptors that regulate cellular signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N1-(4-chlorophenyl)-N2-((1-hydroxycyclopentyl)methyl)methanesulfonamide | Moderate antimicrobial | Contains a sulfonamide group |

| N-(4-methylbenzene-1-sulfonamide) | Low anti-inflammatory | Lacks cyclopentyl moiety |

N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to its specific structural characteristics that confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to N1-(4-ethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide:

- Antitumor Studies: A study found that hybrid molecules containing oxalamide structures exhibited potent antitumor effects by inducing apoptosis and enhancing antioxidant activities in EAC models .

- Toxicology Assessments: Research has indicated low toxicity levels in animal models, suggesting that the compound could be safe for therapeutic applications .

- Mechanistic Insights: Molecular docking studies have revealed favorable interactions between the compound and specific cancer-related receptors, indicating its potential as a targeted therapy .

Q & A

Q. Key Conditions :

- Use of protective groups (e.g., Boc) for hydroxyl or amine functionalities.

- Solvent choice (e.g., DMF for solubility, DCM for low-temperature reactions).

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and functional groups (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, cyclopentyl hydroxy protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 347.18).

- X-ray Crystallography : For 3D conformation analysis, particularly to resolve steric effects from the cyclopentyl group .

Advanced: How can computational modeling enhance mechanistic understanding of this compound?

Methodological Answer:

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases or HDACs) using software like AutoDock Vina. For example, the hydroxycyclopentyl group may hydrogen-bond with catalytic residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrophobic packing of the ethylphenyl group) .

Validation : Cross-reference computational predictions with biochemical assays (e.g., IC measurements) to refine models .

Advanced: How to resolve contradictions in reported biological activities of oxalamide derivatives?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Structural Analogues : Compare substituent effects (e.g., ethyl vs. ethoxy groups on phenyl rings) using SAR studies. For instance, 4-ethylphenyl may enhance membrane permeability over 4-ethoxyphenyl .

- Data Reproducibility : Validate findings across independent labs with blinded analysis .

Basic: What biological targets or pathways are influenced by this compound?

Methodological Answer:

- Enzyme Inhibition : Preliminary studies suggest HDAC or kinase inhibition (e.g., IC values in µM range). Use fluorescence-based assays (e.g., Fluor de Lys for HDAC activity) .

- Apoptosis Pathways : Western blotting to measure caspase-3/7 activation in cancer cell lines .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to quantify affinity .

Advanced: How to optimize pharmacokinetic properties through structural modification?

Methodological Answer:

- LogP Optimization : Replace the ethyl group with polar substituents (e.g., hydroxyl) to enhance solubility. Use HPLC logP measurements to guide design .

- Metabolic Stability : Introduce fluorine atoms or cyclopropyl groups to reduce CYP450-mediated degradation. Assess via liver microsome assays .

- Bioavailability : Formulate as nanoparticles (e.g., PLGA-based) to improve absorption. Validate via in vivo PK studies in rodent models .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。